Product packaging for 4-tert-Butylpiperidine(Cat. No.:CAS No. 1882-42-4)

4-tert-Butylpiperidine

Cat. No.: B1294329
CAS No.: 1882-42-4
M. Wt: 141.25 g/mol
InChI Key: HAKKTZOUPCDMCN-UHFFFAOYSA-N
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Description

Overview and Significance in Contemporary Chemical Science

4-tert-Butylpiperidine, a derivative of piperidine (B6355638), holds a notable position in modern chemical research, primarily due to the influence of its bulky tert-butyl group on the stereochemistry and reactivity of the piperidine ring. The piperidine scaffold itself is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals across various therapeutic areas, including antipsychotics, antidepressants, and analgesics. atamanchemicals.comnih.gov The introduction of a tert-butyl group at the 4-position provides a conformational anchor, locking the six-membered ring into a specific chair conformation. This feature is invaluable for conformational analysis and in the design of molecules with specific three-dimensional structures for interaction with biological targets. researchgate.net

The significance of this compound and its derivatives extends to their use as building blocks in the synthesis of complex molecules and active pharmaceutical ingredients. smolecule.comcymitquimica.com Researchers utilize the predictable conformation of the this compound ring to study reaction mechanisms and to create new compounds with potential therapeutic applications. acs.orgnih.gov For instance, derivatives have been investigated for their potential as CCR5 inhibitors for anti-HIV-1 agents and as monoamine oxidase B inhibitors. nih.govmdpi.com Furthermore, the compound and its analogues are employed in the development of new catalytic systems. chemrxiv.org

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

Property This compound This compound Hydrochloride
Molecular Formula C9H19N chemsrc.comscbt.com C9H20ClN sigmaaldrich.com
Molecular Weight 141.25 g/mol scbt.com 177.71 g/mol sigmaaldrich.com
Boiling Point 179.7 °C at 760 mmHg chemsrc.comlookchem.com 179.7 °C at 760 mmHg lookchem.com
Melting Point Not Available 302 °C lookchem.com
Density 0.837 g/cm³ chemsrc.com Not Available
CAS Number 1882-42-4 chemsrc.com 69682-13-9 cymitquimica.com

Historical Context of Piperidine Chemistry and this compound

The history of this compound is intrinsically linked to the broader history of piperidine chemistry. Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson, and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both chemists obtained it from piperine, the alkaloid responsible for the pungency of black pepper. wikipedia.org The name "piperidine" is derived from the Latin word for pepper, "piper". atamanchemicals.com

Throughout the 19th and early 20th centuries, as organic chemistry advanced, piperidine became a key heterocyclic compound for synthesizing alkaloid analogs. atamanchemicals.com The development of methods for the hydrogenation of pyridine (B92270) to produce piperidine industrially further solidified its importance. wikipedia.org The rise of medicinal chemistry in the mid-20th century saw the piperidine ring become a common structural motif in a vast array of synthetic drugs. atamanchemicals.comnih.gov

The specific investigation of 4-substituted piperidines, including this compound, gained momentum as chemists sought to understand and control the conformational behavior of the piperidine ring. The large tert-butyl group acts as a "conformational lock," predominantly forcing the ring into a chair conformation with the tert-butyl group in the equatorial position to minimize steric strain. This predictable stereochemistry made this compound and its derivatives ideal models for studying the principles of conformational analysis in six-membered heterocyclic rings. researchgate.netacs.org This foundational knowledge has been crucial in the rational design of drugs where the precise spatial arrangement of atoms is critical for biological activity.

Scope and Objectives of the Research Outline

The primary objective of this research outline is to provide a focused and scientifically rigorous overview of this compound. The scope is intentionally limited to the fundamental chemical and academic aspects of the compound.

The research will focus on:

Synthesis and Reactivity: Exploring the common synthetic routes to this compound and its key chemical reactions. This includes the hydrogenation of 4-tert-butylpyridine (B128874) and the reactivity of the piperidine nitrogen.

Conformational Analysis: A detailed examination of the conformational preferences of the this compound ring, a cornerstone of its academic interest. Studies have determined that the chair conformation is preferred. researchgate.net

Applications in Academic Research: Highlighting its use as a tool in mechanistic studies, as a building block in the synthesis of complex molecules, and as a scaffold in the development of new chemical entities with potential biological activity. smolecule.comontosight.aievitachem.com

This article will present detailed research findings and utilize data tables to summarize key information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N B1294329 4-tert-Butylpiperidine CAS No. 1882-42-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butylpiperidine
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InChI

InChI=1S/C9H19N/c1-9(2,3)8-4-6-10-7-5-8/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKKTZOUPCDMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062035
Record name Piperidine, 4-(1,1-dimethylethyl)-
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Molecular Weight

141.25 g/mol
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CAS No.

1882-42-4
Record name 4-(1,1-Dimethylethyl)piperidine
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Record name 4-tert-Butylpiperidine
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Record name Piperidine, 4-(1,1-dimethylethyl)-
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Record name 4-tert-butylpiperidine
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Record name 4-TERT-BUTYLPIPERIDINE
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Synthetic Methodologies for 4 Tert Butylpiperidine and Its Derivatives

Established Synthetic Routes

Established methods for the synthesis of 4-tert-butylpiperidine and its derivatives have been refined over time to provide reliable access to these compounds. These routes are characterized by their robustness and adaptability, forming the foundation of piperidine (B6355638) chemistry.

One of the most common and conventional methods for the synthesis of this compound involves a two-step process: the synthesis of 4-tert-butylpyridine (B128874) followed by its reduction. The initial synthesis of 4-tert-butylpyridine can be achieved through various organic reactions, often starting from simpler pyridine (B92270) or picoline precursors.

Once 4-tert-butylpyridine is obtained, the subsequent reduction of the pyridine ring to a piperidine ring is typically accomplished through catalytic hydrogenation. This reaction involves the use of hydrogen gas in the presence of a metal catalyst. A variety of catalysts can be employed for this transformation, with rhodium on carbon being particularly effective. Other precious metal catalysts such as palladium or platinum on carbon also demonstrate high activity. researchgate.net The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can be optimized to achieve high conversion rates and yields of the desired this compound. researchgate.net

Multistep syntheses are also employed for the preparation of more complex derivatives. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate for other valuable compounds, is synthesized from piperidin-4-ylmethanol in a three-step process involving acylation, sulfonation, and substitution. researchgate.net Similarly, another derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is prepared from tert-butyl-4-hydroxypiperidine-1-carboxylate in a three-step sequence. researchgate.net

Table 1: Examples of Conventional Multistep Syntheses for this compound Derivatives

Starting Material Target Compound Key Steps Reference
Piperidin-4-ylmethanol tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate Acylation, Sulfonation, Substitution researchgate.net
tert-butyl-4-hydroxypiperidine-1-carboxylate tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate Mesylation, Nucleophilic substitution, Borylation researchgate.net

The demand for enantiomerically pure piperidine derivatives has driven the development of stereoselective synthesis methods. These approaches are crucial when the biological activity of a molecule is dependent on a specific stereochemistry. Asymmetric intramolecular hydroamination of allenes catalyzed by phosphinegold(I) complexes is one such method that allows for the enantioselective formation of vinyl piperidines with high enantiomeric excess.

Another powerful strategy is the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition. This method has been successfully used for the synthesis of polysubstituted piperidines. nih.gov By employing a cleavable tether, this reaction can proceed with a variety of alkyne substrates in good yields and high enantioselectivity. nih.gov Subsequent reduction of the vinylogous amide product occurs with high diastereoselectivity, leading to N-methylpiperidine products with functional group handles after cleavage of the tether. nih.gov

Radical cyclization reactions have also been adapted for stereoselective synthesis. For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates provides a novel approach to 2,4-disubstituted piperidines. The diastereoselectivity of this reaction can be enhanced by using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride. organic-chemistry.org

The transition from laboratory-scale synthesis to industrial production requires protocols that are not only efficient but also safe, cost-effective, and scalable. For derivatives of this compound, several such protocols have been developed.

Another example of a scalable process is the synthesis of tert-butyl-4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate, an intermediate for novel antiarteriosclerotic agents. This process utilizes a Reformatsky-type reaction of an iminium salt followed by reduction. Key to the successful and safe scale-up to a 500 L pilot plant was the use of trifluoroacetic acid for the iminium salt formation, vigorous stirring during the Reformatsky reaction, and the slow addition of methyl bromoacetate.

Table 2: Scalable Synthetic Protocols for this compound Derivatives

Target Compound Scale Key Features Overall Yield Reference
(S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole Multi-gram Use of inexpensive starting material (picolinic acid), avoids tedious purification 64% beilstein-journals.orgresearchgate.net
tert-butyl-4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate 500 L Pilot Plant Safe process via Reformatsky-type reaction, optimized reaction conditions Not reported

Novel and Emerging Synthetic Strategies

The field of organic synthesis is constantly evolving, with new methodologies offering milder reaction conditions, higher efficiency, and novel pathways to complex molecules. The synthesis of this compound and its derivatives has benefited from these advancements, particularly in the areas of transition metal catalysis and radical chemistry.

Transition metal catalysis has become an indispensable tool in modern organic synthesis. Palladium and rhodium catalysts, in particular, have been extensively used to construct the piperidine ring.

Palladium-catalyzed reactions, such as the formal [4+2] oxidative annulation of alkyl amides and dienes, offer a unique approach to piperidine synthesis through the activation of a C(sp3)-H bond. nih.gov Palladium catalysis is also central to the synthesis of amidines via tert-butyl isocyanide insertion, where para-substituted iodobenzenes react with tert-butyl isocyanide and piperidine. nih.govresearchgate.net

Rhodium catalysis has enabled novel cycloaddition strategies. As mentioned earlier, the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition is a powerful method for the enantioselective synthesis of polysubstituted piperidines. nih.gov Furthermore, rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes can produce 3-arylpiperidines in high yields. organic-chemistry.org

Radical reactions provide a complementary approach to ionic reactions for ring formation. Radical-mediated amine cyclization has emerged as a valuable strategy for the synthesis of piperidine derivatives, often under mild conditions.

One such method involves the intramolecular radical cyclization of linear amino-aldehydes using a cobalt(II) catalyst, which is effective for producing various piperidines. nih.gov Another approach is the preparation of polysubstituted piperidines via the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org A novel approach to 2,4,5-trisubstituted piperidines involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, yielding only two of the four possible diastereoisomers with good to excellent diastereomeric ratios.

The intramolecular radical cyclization of 1,6-enynes, initiated by triethylborane, leads to polysubstituted alkylidene piperidines through a complex radical cascade. nih.gov This highlights the potential of radical-mediated pathways to construct complex piperidine structures in a single step.

Asymmetric Synthesis Techniques

The generation of chiral piperidine derivatives is of paramount importance for the development of enantiomerically pure pharmaceuticals. Asymmetric synthesis techniques for piperidines, including those applicable to 4-tert-butyl analogs, often rely on strategies such as the use of chiral auxiliaries, catalytic asymmetric reactions, and biocatalysis.

One notable approach involves the baker's yeast reduction of β-keto esters. For instance, the reduction of 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate using baker's yeast yields (3R, 4R)-1-tert-butyl-4-methyl 3-hydroxypiperidine-dicarboxylate with high diastereomeric excess (>99% d.e.) and good enantiomeric excess (87% e.e.). nottingham.ac.uk This biocatalytic reduction provides a straightforward route to chiral piperidine building blocks that can be further elaborated. nottingham.ac.uk

Copper-catalyzed asymmetric cyclizative aminoboration of N-homoallylic hydroxylamine (B1172632) esters presents another powerful method. This technique has been successfully applied to substrates bearing a para-tert-butyl group on an aromatic ring, yielding the corresponding chiral 2,3-disubstituted piperidines in good yields (65%) and with high enantioselectivity (98% ee). nih.gov The reaction proceeds smoothly, demonstrating the utility of this protocol for creating stereodefined piperidine cores. nih.gov

Table 1: Asymmetric Synthesis of Piperidine Derivatives
MethodSubstrateProductYieldEnantiomeric/Diastereomeric ExcessReference
Baker's Yeast Reduction1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate(3R, 4R)-1-tert-butyl-4-methyl 3-hydroxypiperidine-dicarboxylate81%>99% d.e., 87% e.e. nottingham.ac.uk
Cu-Catalyzed Cyclizative AminoborationN-homoallylic hydroxylamine ester with p-tert-butylphenyl groupChiral 2,3-disubstituted piperidine65%98% e.e. nih.gov

One-Pot Cyclocondensation Methods

One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of piperidine rings, these methods often involve tandem reactions that form multiple bonds in a single synthetic operation.

A notable one-pot method involves the reaction of halogenated amides, which, upon activation, can undergo tandem cyclization to form piperidine and pyrrolidine (B122466) structures. mdpi.com This approach integrates amide activation, reduction of nitrilium ions, and intramolecular nucleophilic substitution in a single pot under mild, metal-free conditions, providing good yields of various N-substituted piperidines. mdpi.com

Another efficient one-pot strategy is the use of click chemistry to synthesize 1,2,3-triazolo piperidine carboxylate derivatives. nih.govresearchgate.net This method demonstrates significantly reduced reaction times, often around 5 minutes, and achieves excellent yields of 95-98%. nih.govresearchgate.net This approach has been used to generate libraries of compounds for biological screening, highlighting its efficiency. nih.gov

Synthesis of Key Intermediates and Functionalized Derivatives

The utility of the this compound scaffold is expanded by the synthesis of various functionalized derivatives, which serve as key intermediates for more complex molecules.

Synthesis of this compound Carboxylates

Piperidine carboxylates are versatile intermediates, particularly in the synthesis of peptidomimetics and conformationally constrained amino acids. A well-documented route to access these compounds starts from 4-piperidone (B1582916) monohydrate hydrochloride. orgsyn.org The synthesis of 1-tert-butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid, an orthogonally protected amino acid analog, is achieved through a multi-step sequence involving the formation of a hydantoin (B18101) intermediate, followed by protection and hydrolysis steps. orgsyn.org

Another key intermediate, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is synthesized by protecting piperidin-4-ylmethanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O). atlantis-press.com This intermediate can be further functionalized. For example, it serves as the starting material for tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for the drug Vandetanib. atlantis-press.comresearchgate.net The synthesis involves acylation, sulfonation, and substitution reactions. atlantis-press.comresearchgate.net

Table 2: Synthesis of this compound Carboxylate Intermediates
Starting MaterialKey Reaction StepsProductReference
4-Piperidone monohydrate hydrochlorideHydantoin formation, Boc protection, Hydrolysis, Fmoc protection1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)piperidine-4-carboxylic acid orgsyn.org
Piperidin-4-ylmethanolBoc protection with (Boc)₂Otert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate atlantis-press.comresearchgate.net
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylateSulfonation, Substitutiontert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate atlantis-press.comresearchgate.net

Synthesis of Halogenated this compound Derivatives

Halogenated piperidines are valuable precursors for a variety of coupling and substitution reactions. The synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate has been described as a key intermediate for CDK9 inhibitors. researchgate.net This synthesis starts from piperidin-4-ylmethanol and proceeds through Boc protection and oxidation to yield the halogenated product. researchgate.net

Furthermore, the development of a synthesis for N-tert-butyl-4-chloropiperidine has been reported. researchgate.net One innovative method involves the addition of methylmagnesium chloride to an iminium ion intermediate to construct the N-tert-butyl group, followed by chlorination to yield the final product. researchgate.net

Synthesis of N-Substituted this compound Analogs

Modification of the piperidine nitrogen is a common strategy to modulate the pharmacological properties of a molecule. A variety of N-substituted derivatives can be prepared through standard alkylation or acylation reactions. For instance, a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized with various groups on the nitrogen, including benzoyl, benzyl (B1604629), adamantanoyl, and diphenylacetyl, for evaluation as enzyme inhibitors. nih.gov

Reductive amination is another powerful tool. The reaction between N-Boc-piperidin-4-one and various anilines, such as 3,4-dichloroaniline, can be used to generate N-arylpiperidine scaffolds. researchgate.net Subsequent modification of the piperidine nitrogen can then be achieved through reactions like aza-Michael additions or alkylations. researchgate.net

Development of Ligands Incorporating the this compound Moiety

In the field of medicinal chemistry, the 4-anilidopiperidine moiety has been linked to enkephalin-related tetrapeptide structures to develop potent ligands for μ and δ opioid receptors. nih.govnih.gov The lipophilic character of the piperidine-containing C-terminus is designed to enhance cell permeability. nih.gov These synthetic peptide analogues are prepared using stepwise solution-phase peptide synthesis with Nα-Boc chemistry. nih.gov

Conformational Analysis and Stereochemistry of 4 Tert Butylpiperidine Systems

Fundamental Principles of Piperidine (B6355638) Conformation

The piperidine ring, like cyclohexane (B81311), is not planar and adopts puckered conformations to relieve angle and torsional strain. The most stable of these is the chair conformation.

The chair conformation of piperidine allows for all bond angles to be close to the ideal tetrahedral angle of 109.5° and minimizes torsional strain by staggering adjacent C-C and C-N bonds. In this conformation, the substituents on each carbon and the nitrogen atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

For 4-tert-butylpiperidine, two chair conformations are theoretically possible through a process called ring inversion or ring flipping. In one conformation, the tert-butyl group is in an equatorial position, and in the other, it is in an axial position. However, the energetic difference between these two conformations is substantial. An axial substituent experiences steric repulsion with the other two axial hydrogen atoms on the same side of the ring (at the C2 and C6 positions). This is known as a 1,3-diaxial interaction.

The tert-butyl group is exceptionally bulky, and when it is in the axial position, the resulting 1,3-diaxial interactions are severe, leading to significant steric strain. libretexts.orglibretexts.org Consequently, the chair conformation with the tert-butyl group in the equatorial position is overwhelmingly favored. libretexts.orglibretexts.org This strong preference for the equatorial position effectively "locks" the conformation of the piperidine ring, making this compound a conformationally rigid molecule. youtube.com

The energy barrier for ring inversion in piperidine itself is lower than that of cyclohexane due to the presence of the nitrogen atom. For ammonia, the barrier to pyramidal inversion is approximately 5.8 kcal/mol. wikipedia.org The process of ring inversion in piperidine involves a combination of bond rotations and nitrogen inversion.

Table 1: Steric Strain of Axial Substituents in Cyclohexane (Analogous to Piperidine)

Substituent1,3-Diaxial Interaction Strain (kcal/mol)
-Cl0.5
-CH₃1.7
-CH(CH₃)₂2.1
-C(CH₃)₃~5.0

This table provides analogous data from cyclohexane systems, which illustrates the significant steric demand of the tert-butyl group. libretexts.orglibretexts.org

Besides the chair conformation, other, less stable conformations of the piperidine ring exist, such as the boat and twist-boat conformations. sikhcom.netnih.gov The boat conformation is destabilized by torsional strain from eclipsing C-C and C-N bonds and by a steric interaction between the "flagpole" hydrogens at the 1 and 4 positions.

The twist-boat conformation is a more stable non-chair form as it alleviates some of the torsional and flagpole interactions present in the full boat conformation. sikhcom.netnih.gov However, even the twist-boat conformation is significantly higher in energy than the chair conformation. For cis-1,4-di-tert-butylcyclohexane, low-temperature 13C NMR spectra have shown the presence of both chair and twist-boat conformations, as the extreme steric strain of having one tert-butyl group axial forces a portion of the molecules into a non-chair arrangement. sikhcom.netnih.gov In the case of this compound, where the bulky group can easily adopt an equatorial position in the chair form, the population of non-chair conformations at room temperature is negligible.

Spectroscopic Investigations of this compound Conformations

A variety of spectroscopic techniques are instrumental in elucidating the conformational preferences of cyclic molecules like this compound.

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For conformationally mobile systems, the observed NMR spectrum is a time-average of the different conformations. However, for a conformationally "locked" system like this compound, the spectrum reflects a single, dominant conformation.

In the ¹H NMR spectrum of this compound, the protons on the piperidine ring would exhibit distinct chemical shifts depending on whether they are in an axial or equatorial environment. The signal for the nine equivalent protons of the tert-butyl group typically appears as a sharp singlet in the upfield region of the spectrum. The conformational rigidity of the ring leads to well-resolved signals for the axial and equatorial protons on the piperidine ring.

Low-temperature ¹³C NMR studies on analogous systems like cis-1,4-di-tert-butylcyclohexane have successfully identified signals for both chair and twist-boat conformers. sikhcom.netnih.gov For this compound, such studies would be expected to show only one set of signals corresponding to the chair conformation with the equatorial tert-butyl group, even at very low temperatures, due to the large energy difference between the possible conformers.

Table 2: Expected ¹H NMR Features for this compound in a Chair Conformation

ProtonsExpected Chemical Shift Range (ppm)MultiplicityNotes
tert-Butyl (9H)0.8 - 1.0SingletCharacteristic sharp signal for the bulky group.
Axial Ring Protons~2.5 - 3.1 (C2, C6), ~1.0 - 1.4 (C3, C5)Complex MultipletsTypically shielded compared to equatorial protons.
Equatorial Ring Protons~3.0 - 3.5 (C2, C6), ~1.6 - 2.0 (C3, C5)Complex MultipletsTypically deshielded compared to axial protons.
N-H ProtonVariable (depends on solvent and concentration)Broad SingletPosition can be confirmed by D₂O exchange.

Note: The chemical shift ranges are approximate and can be influenced by the solvent and other factors.

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule and can be used to distinguish between different conformers if they have distinct vibrational frequencies. The C-H stretching frequencies, for example, can sometimes differ for axial and equatorial bonds.

For this compound, the IR spectrum would be dominated by the vibrational modes of the most stable conformer (equatorial tert-butyl group). Key characteristic bands would include:

N-H stretch: A medium to weak band in the region of 3300-3500 cm⁻¹.

C-H stretch (aliphatic): Strong bands just below 3000 cm⁻¹.

C-H bend: Bands in the 1350-1480 cm⁻¹ region.

While IR spectroscopy can confirm the presence of the piperidine ring and the tert-butyl group, it is less powerful than NMR for providing detailed quantitative information about the conformational equilibrium in this specific case, primarily because the equilibrium lies so far to one side.

Invariably, these structures show the piperidine ring in a chair conformation unless severe steric constraints or crystal packing forces dictate otherwise. For a derivative such as tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, X-ray analysis confirms the piperidine ring adopts a chair conformation. researchgate.net Based on these extensive precedents and the fundamental principles of conformational analysis, it is unequivocally expected that the solid-state structure of this compound would feature the piperidine ring in a chair conformation with the tert-butyl group occupying an equatorial position to minimize steric hindrance.

Dynamic Stereochemistry and Inversion Processes

The stereochemical landscape of this compound is not static; it is governed by dynamic processes, primarily nitrogen inversion, which can significantly influence the molecule's reactivity and the stereochemical outcome of its reactions.

Nitrogen Inversion and its Influence on Reactivity

Nitrogen inversion, also known as pyramidal inversion, is a fluxional process where the nitrogen atom and its substituents oscillate through a planar transition state. wikipedia.org In piperidine systems, this process involves the rapid interconversion of the nitrogen's lone pair between axial and equatorial positions. For a compound that would otherwise be chiral due to a nitrogen stereocenter, this rapid inversion provides a low-energy pathway for racemization. wikipedia.org

The orientation of the nitrogen's lone pair, and consequently the N-substituent in N-substituted derivatives, has a profound impact on reactivity. The accessibility of the lone pair for reactions with electrophiles, for instance, is dependent on its steric environment. An equatorially oriented lone pair is generally more sterically accessible than an axial one. Therefore, the position of the inversion equilibrium can dictate the preferred trajectory of an incoming reactant, influencing the stereochemical course of the reaction.

Diastereoselective Reactions Influenced by Conformation

The fixed chair conformation of the this compound ring is a powerful tool for controlling the stereoselectivity of reactions at adjacent positions. The rigid ring system minimizes conformational ambiguity, leading to more predictable diastereoselective outcomes. rsc.org The steric bulk of the axial and equatorial positions is well-defined, allowing for effective facial discrimination in reactions involving prochiral centers.

For example, in reactions such as reductions of ketones or alkylations of enolates adjacent to the piperidine ring, the incoming reagent will preferentially attack from the less sterically hindered face. The equatorial tert-butyl group acts as a remote, non-participating stereocontrol element, ensuring a consistent conformational bias. This principle is widely exploited in asymmetric synthesis, where the predictable conformation of the piperidine ring is used to direct the formation of new stereocenters with high diastereoselectivity. rsc.orgnih.gov The formation of a single diastereoisomeric product is often observed due to the complete control over the stereoselectivity of the reaction exerted by the conformational bias. rsc.org

Influence of Substituents on Ring Conformation and Stereoisomerism

The introduction of substituents on the nitrogen or carbon atoms of the this compound ring can further modulate its conformational preferences and stereochemical properties.

Effects of N-Alkylation on Stereoselectivity

N-alkylation introduces a substituent on the nitrogen atom, which can exist in either an axial or equatorial position due to nitrogen inversion. The preferred orientation of the N-alkyl group is governed by a balance of steric interactions. Generally, smaller N-alkyl groups may exhibit a preference for the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at C-2 and C-6.

However, the stereochemical outcome of N-alkylation reactions can be complex and is influenced by the nature of the alkylating agent and the reaction conditions. The approach of the electrophile to the nitrogen lone pair can occur from either the axial or equatorial face, leading to the formation of two diastereomeric quaternary ammonium (B1175870) salts. The ratio of these products is determined by the relative energies of the transition states leading to their formation.

N-SubstituentPreferred ConformationImpact on Reactivity
Small Alkyl (e.g., Methyl)Equatorial preferenceMinimal steric hindrance to lone pair
Bulky AlkylIncreased preference for equatorialIncreased steric hindrance
ArylPotential for pseudoallylic strainCan favor axial orientation of C-2 substituent nih.gov

Impact of Bulky Substituents on Conformational Preferences

The tert-butyl group at the C-4 position is a quintessential "conformation-locking" group. chemistryschool.net Its large steric bulk overwhelmingly favors the equatorial position to avoid severe 1,3-diaxial interactions with the axial hydrogens at C-2 and C-6. libretexts.orglibretexts.org This preference is so strong that the energy difference between the equatorial and axial conformers is significant, effectively preventing ring flipping and locking the molecule into a single, predictable chair conformation. chemistryschool.net

The presence of other bulky substituents on the ring can lead to interesting conformational effects. For instance, the introduction of a bulky substituent at C-2 would lead to a strong preference for it to also occupy an equatorial position to avoid steric clashes. However, in cases where substituents are forced into axial positions due to substitution patterns, significant steric strain can be introduced, potentially distorting the chair conformation towards a twist-boat or other higher-energy conformation. researchgate.net In some specialized cases, such as with an adjacent spirocyclopropane ring, a tert-butyl group can even be forced into an axial position. nih.govchemrxiv.org

The conformational free energies of substituted piperidines have been studied, and for many 4-substituted piperidines, the relative conformer energies are similar to those of analogous cyclohexanes. nih.gov

Interconversion of Configurational Isomers

The interconversion of configurational isomers (diastereomers or enantiomers) in this compound systems is generally a high-energy process that requires the breaking and reforming of covalent bonds. However, epimerization at a stereocenter adjacent to the piperidine ring or at the nitrogen atom (in the case of quaternary salts) can occur under certain conditions.

For instance, a stereocenter at C-2 or C-3 bearing an acidic proton could potentially undergo epimerization via the formation of a planar enolate or a related intermediate. The stereochemical outcome of the reprotonation would then be dictated by the thermodynamic stability of the resulting diastereomers, which is heavily influenced by the conformational bias of the this compound ring.

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools for investigating the conformational preferences and energy landscapes of molecules like this compound. These methods allow for the detailed examination of molecular geometries, relative energies of different conformers, and the transition states that separate them. The primary computational approaches used for this purpose are Molecular Mechanics (MM) and quantum mechanical methods such as Ab Initio and Density Functional Theory (DFT).

Molecular Mechanics (MM) and Force Field Calculations

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of molecules. wikipedia.org Instead of dealing with electrons and wavefunctions, MM treats molecules as a collection of atoms held together by springs that represent chemical bonds. uiuc.edu The total potential energy of a molecule is calculated as the sum of various energy terms associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). uiuc.edu This calculation is governed by a set of parameters and functions known as a force field. wikipedia.org

A force field is the core of MM calculations, comprising the mathematical equations and associated constants that define the energy of a given molecular structure. uiuc.edu Numerous force fields have been developed, each with its own set of parameters optimized for specific classes of molecules. Common force fields include MMFF94 (Merck Molecular Force Field), AMBER (Assisted Model Building with Energy Refinement), and CHARMM (Chemistry at HARvard Macromolecular Mechanics). nih.govyoutube.com The accuracy of MM calculations is critically dependent on the quality of the force field's parameterization for the specific molecule being studied. wikipedia.orgduke.edu These parameters are often derived from experimental data or higher-level quantum mechanical calculations. wikipedia.orgduke.edu

In the context of this compound, MM calculations are used to:

Identify low-energy conformations: By systematically rotating bonds and minimizing the energy, MM methods can efficiently explore the conformational space to find stable conformers, primarily the chair conformations with the tert-butyl group in the equatorial and axial positions.

Estimate relative energies: The force field calculates the steric energy of each conformer, allowing for an estimation of their relative stability. For this compound, this consistently shows a strong preference for the equatorial conformer.

Model molecular geometry: MM provides optimized geometries, including bond lengths, bond angles, and dihedral angles for each conformation.

Different force fields may yield slightly different results due to variations in their parameter sets and functional forms. nih.gov For instance, studies on related piperidine-containing molecules have shown that force fields like MMFF94 and Tripos can produce different populations of conformers. nih.gov

Table 1: Illustrative Molecular Mechanics (MM2) Parameters for Piperidine Ring Fragments

Interaction Type Atom Types Equilibrium Value (r₀, θ₀) Force Constant (k)
Bond Stretch C(sp³)-C(sp³) 1.523 Å 4.60 mdyn/Å
Bond Stretch C(sp³)-N(sp³) 1.470 Å 5.20 mdyn/Å
Bond Stretch C(sp³)-H 1.112 Å 4.60 mdyn/Å
Angle Bend C-N-C 109.5° 0.50 mdyn·Å/rad²
Angle Bend C-C-N 109.5° 0.56 mdyn·Å/rad²
Angle Bend H-C-H 109.5° 0.36 mdyn·Å/rad²

Note: This table presents typical parameter values to illustrate the components of a force field. Actual values vary between different force fields.

Ab Initio and Density Functional Theory (DFT) Studies of Conformational Landscapes

For a more rigorous and accurate description of the conformational landscape, quantum mechanical methods are employed. These methods, including Ab Initio calculations and Density Functional Theory (DFT), solve the electronic Schrödinger equation to determine the energy and properties of a molecule. nih.gov

Ab Initio Methods: Ab initio (Latin for "from the beginning") methods calculate molecular properties based on fundamental principles of quantum mechanics without using experimental data for parameterization. mdpi.com The Hartree-Fock (HF) method is a foundational ab initio approach. More sophisticated and accurate methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), build upon the HF method to include electron correlation effects, which are crucial for accurate energy calculations. nih.gov These methods are computationally intensive, with their cost scaling rapidly with the size of the molecule and the basis set used.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that has become a cornerstone of computational chemistry. core.ac.uk Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. core.ac.uk This approach is generally less computationally demanding than high-level ab initio methods while often providing comparable accuracy. researchgate.net The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d), cc-pVDZ) is critical to the performance of DFT calculations. nih.gov

In the study of this compound's conformational landscape, Ab Initio and DFT methods are used to:

Accurately calculate the energies of the equatorial and axial chair conformers, as well as potential twist-boat intermediates and transition states. nih.gov

Determine precise geometries by optimizing the molecular structure to find the minimum on the potential energy surface.

Calculate the energy barriers for ring inversion, providing insight into the kinetics of conformational interchange.

Compute vibrational frequencies , which can confirm that an optimized structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency) and can be compared with experimental spectroscopic data. researchgate.net

Studies on analogous systems, like cis-1,4-di-tert-butylcyclohexane, have demonstrated the power of these methods. For example, calculations at the HF/6-311+G* level were used to obtain the relative energies, enthalpies, and entropies of different conformations, confirming the stability of specific conformers observed experimentally. nih.gov Similar computational strategies applied to this compound provide a detailed picture of its potential energy surface, quantifying the strong energetic penalty associated with placing the bulky tert-butyl group in the axial position.

Table 2: Representative DFT (B3LYP/6-31G(d)) Calculated Relative Energies for this compound Conformers

Conformer Point Group Relative Energy (kcal/mol)
Chair (Equatorial t-Bu) Cₛ 0.00
Chair (Axial t-Bu) Cₛ ~5.0 - 5.5
Twist-Boat C₂ ~5.5 - 6.0

Note: These are typical expected values based on computational studies of substituted cyclohexanes and piperidines. The exact values can vary with the level of theory and basis set.

Applications of 4 Tert Butylpiperidine in Medicinal Chemistry and Drug Discovery

4-tert-Butylpiperidine as a Core Scaffold in Drug Design

The this compound scaffold is a key building block in the synthesis of a variety of biologically active compounds. Its rigid structure and the presence of the bulky tert-butyl group can provide specific steric and conformational constraints that are beneficial for binding to biological targets. This scaffold is utilized in the development of kinase inhibitors, antiviral agents, and compounds targeting the central nervous system. The tert-butyl group, in particular, can contribute to hydrophobic interactions within the binding pockets of target proteins. The piperidine (B6355638) ring itself is a common feature in many pharmaceuticals due to its favorable physicochemical properties, which can be modulated by substitution. nih.gov

Derivatives of this compound as Biologically Active Compounds

Derivatives of this compound have shown promise as antiviral agents, particularly in the development of influenza virus inhibitors. A notable example is a class of 4-tert-butylphenyl-substituted spirothiazolidinones that act as hemagglutinin (HA)-mediated fusion inhibitors. nih.govnih.gov These compounds specifically target the influenza A/H3N2 virus. The tert-butyl group on the phenyl ring has been shown to have a positive effect on the antiviral activity, likely due to hydrophobic interactions within the binding pocket of the HA protein. nih.gov

One particular derivative, compound 2c , which has methyl substitutions on the spiro ring, demonstrated a significant effective concentration (EC₅₀) of 1.3 μM against the influenza A/H3N2 virus, with a selectivity index of 30. nih.govnih.gov The mechanism of action for these compounds involves inhibiting the fusion of the viral envelope with the host cell membrane, a critical step in the viral life cycle. nih.gov The search for new antiviral drugs has also explored a broader range of N-substituted piperidine derivatives. mdpi.com

Table 1: Antiviral Activity of a 4-tert-Butylphenyl-Substituted Spirothiazolidinone Derivative

CompoundTarget VirusEC₅₀ (μM)Selectivity IndexMechanism of Action
2cInfluenza A/H3N21.330HA-mediated fusion inhibitor

Data sourced from studies on 4-tert-butylphenyl-substituted spirothiazolidinones. nih.govnih.gov

The this compound scaffold is also a key component in the synthesis of potential anticancer agents, including inhibitors of cyclin-dependent kinase 9 (CDK9). researchgate.net CDK9 is a crucial enzyme involved in the regulation of transcription, and its inhibition can lead to the suppression of cancer cell growth. frontiersin.org Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate serves as a key intermediate in the synthesis of certain CDK9 inhibitors. researchgate.net One such inhibitor, 12u , a 4-thiazol-2-anilinopyrimidine derivative, has an IC₅₀ of 7 nM for CDK9 and shows high selectivity over other kinases like CDK2. researchgate.net This compound has demonstrated potent anticancer activity against chronic lymphocytic leukaemia cells. researchgate.net

Another potent CDK9 inhibitor, CDKI-73 , has been shown to induce apoptosis in cancer cells and exhibits significant selectivity for leukemia cells over normal cells. nih.govresearchgate.net While the direct inclusion of a this compound group in CDKI-73 is not specified, the broader class of piperidine-containing compounds is relevant to anticancer research. nih.gov For instance, novel vindoline–piperazine (B1678402) conjugates, where piperazine is a related heterocyclic amine, have shown significant antiproliferative effects. mdpi.com

Table 2: Activity of a CDK9 Inhibitor Derived from a this compound Intermediate

CompoundTargetIC₅₀ (nM)Key Findings
12uCDK97Potent and selective inhibitor with demonstrated anticancer activity.

Data based on research into 4-thiazol-2-anilinopyrimidine derivatives. researchgate.net

Derivatives of this compound are being investigated for their potential in treating central nervous system (CNS) disorders. The related 4-phenylpiperazine derivatives are a significant class of dopamine (B1211576) D3 selective ligands. cancer.gov These ligands have therapeutic potential for conditions such as psychostimulant abuse, psychosis, and Parkinson's disease. cancer.gov The introduction of functionality into the linker chain of these compounds aims to improve their water solubility and bioavailability, which are often challenges with highly lipophilic molecules. cancer.gov

The piperazine scaffold, in general, is widely used in the development of drugs for neurological disorders due to its ability to modulate pharmacokinetic and pharmacodynamic properties. nih.govnih.gov Amphetamine derivatives incorporating a piperidine moiety have also been evaluated as multitarget agents for CNS disorders. mdpi.com

A series of 1,4-substituted piperidines have been identified as potent and selective antagonists of T-type calcium channels. nih.gov These channels are implicated in various neurological and cardiovascular conditions. nih.govmdpi.com Optimization of initial screening leads resulted in the discovery of a 3-axial fluoropiperidine derivative, compound 30 , with a significantly improved selectivity profile. nih.gov This compound demonstrated good oral bioavailability and brain penetration, and was effective in rodent models of absence epilepsy, essential tremor, and Parkinson's disease with a wide margin between its CNS and cardiovascular effects. nih.gov

In the context of hypertension, a novel morphologic derivative, 4-tert-buthyl-2,6-bis(thiomorpholine-4-ilmethyl)phenol (TBTIF) , has shown antihypertensive properties. nih.gov Oral administration of another piperidine derivative, N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide (20d) , lowered blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of traditional L-type calcium channel blockers. nih.gov

Table 3: Activity of a Piperidine-Based T-Type Calcium Channel Antagonist

CompoundTargetKey Findings
30T-Type Calcium ChannelsPotent and selective antagonist with efficacy in rodent models of epilepsy, tremor, and Parkinson's disease.

Based on research into 1,4-substituted piperidines. nih.gov

Derivatives of this compound have been developed as histamine (B1213489) H3 receptor (H3R) antagonists. mdpi.comnih.govresearchgate.net These antagonists have potential applications in the treatment of neurological disorders. A series of 4-tert-butylphenoxyalkoxyamines were designed based on the structure of 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) . mdpi.comnih.govresearchgate.net Many of these compounds displayed good affinity for the human H3 receptor (hH3R), with Ki values below 400 nM. mdpi.comnih.govresearchgate.net

The lead compound, DL76, exhibited a balanced activity against both hH3R (Ki = 38 nM) and human monoamine oxidase B (hMAO B) (IC₅₀ = 48 nM), suggesting its potential as a dual-target ligand for conditions like Parkinson's disease. mdpi.comnih.govresearchgate.netnih.gov Structural modifications, such as changing the cyclic amine or altering the length of the alkyl chain, were explored to understand their impact on the activity of these compounds. mdpi.comresearchgate.net

Table 4: Dual Target Activity of a 4-tert-Butylphenoxypropylpiperidine Derivative

CompoundTarget 1 (hH3R)Ki (nM)Target 2 (hMAO B)IC₅₀ (nM)
DL76Human Histamine H3 Receptor38Human Monoamine Oxidase B48

Data from studies on 4-tert-butylphenoxy derivatives. mdpi.comnih.govresearchgate.net

Monoamine Oxidase B Inhibitors

Derivatives of this compound have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the degradation of dopamine in the brain. parkinson.org Inhibition of MAO-B can increase dopamine levels, which is a key therapeutic strategy for managing the symptoms of Parkinson's disease. parkinson.orgnih.gov

A series of 4-tert-butylphenoxyalkoxyamines, which include a this compound moiety, were designed and evaluated for their ability to inhibit human MAO-B (hMAO B). nih.gov One of the most promising compounds, 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76), demonstrated potent inhibitory activity with an IC50 value of 48 nM. nih.gov Structure-activity relationship (SAR) studies on this series revealed that the length of the alkyl chain connecting the phenoxy and piperidine rings significantly influences inhibitory potency. nih.gov Generally, a shorter propylene (B89431) (three-carbon) linker resulted in higher activity. nih.gov

Compound Amine Moiety Linker Length hMAO B IC50 (nM)
DL76 Piperidine 3 48
9 3,5-Dimethylpiperidine 3 >10000
12 4-Methylpiperidine 3 118
16 Pyrrolidine (B122466) 3 28
20 Azepane 3 126

A selection of 4-tert-butylphenoxyalkoxyamine derivatives and their corresponding human Monoamine Oxidase B (hMAO B) inhibitory activities. Data sourced from Lazar et al. (2021). nih.gov

Further investigations into the mechanism of these inhibitors have shown that they can act as reversible inhibitors of MAO-B. nih.gov This reversible action is considered a desirable trait as it may reduce the risk of potential side effects associated with irreversible MAO-B inhibitors. mdpi.com

Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of this compound itself are limited, derivatives containing this moiety have shown potential in modulating inflammatory pathways. For instance, the salicylic (B10762653) acid derivative 4-tert-butylphenyl salicylate (B1505791) (4-TBPS) has demonstrated significant anti-inflammatory activity in lipopolysaccharide-stimulated mouse macrophage models. nih.gov

This compound was found to decrease the production of nitric oxide and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner. nih.gov Furthermore, 4-TBPS inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The underlying mechanism of this anti-inflammatory action was attributed to the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.gov By preventing the translocation of NF-κB into the nucleus, 4-TBPS effectively downregulates the expression of various inflammatory mediators. nih.gov

Other research has explored the anti-inflammatory effects of piperine, a natural product containing a piperidine ring, which has been shown to inhibit the activation of NF-κB and the expression of iNOS and COX-2. researchgate.net These findings suggest that the piperidine scaffold, including its substituted forms like this compound, can be a valuable component in the design of novel anti-inflammatory agents.

Other Pharmacological Applications

The versatility of the this compound scaffold extends to other areas of pharmacology. It serves as a crucial intermediate in the synthesis of a wide range of bioactive molecules. For example, tert-butyl 4-formylpiperidine-1-carboxylate, a derivative of this compound, is a key building block in the synthesis of histone deacetylase (HDAC) inhibitors.

Furthermore, derivatives of this compound have been investigated for their potential as Akt inhibitors for cancer therapy. The incorporation of bromophenyl and cyano groups into the tert-butyl piperidine framework has been shown to enhance binding affinity to the Akt protein, leading to increased inhibitory potency. Another area of application is in the development of dual-target ligands, such as those that act as both histamine H3 receptor antagonists and MAO-B inhibitors, which could be beneficial for treating neurodegenerative diseases like Parkinson's. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Influence of Substituent Modification on Biological Activity

The biological activity of this compound derivatives can be significantly altered by modifying the substituents on the piperidine ring and other parts of the molecule. nih.gov SAR studies have provided valuable insights into how these modifications impact pharmacological effects.

In the context of antifungal agents, the substituents on both the piperidine nitrogen and the 4-amino group of 4-aminopiperidines play a crucial role in their activity. mdpi.com For instance, combining a benzyl (B1604629) or phenylethyl substituent at the piperidine nitrogen with a long-chain N-alkyl substituent (greater than seven carbons) at the 4-amino group can lead to high antifungal activity. mdpi.com Specifically, an N-dodecyl (C12) residue at the 4-amino position has been associated with outstanding antifungal effects. mdpi.com

For MAO-B inhibitors based on the 4-tert-butylphenoxyalkoxyamine scaffold, modifications to the cyclic amine moiety and the length of the alkyl chain have been shown to influence inhibitory activity. nih.gov While replacing the piperidine with other cyclic amines like pyrrolidine can sometimes enhance activity, elongating the alkyl chain beyond three or four carbons generally leads to a decrease in potency. nih.gov

Modification Impact on Biological Activity Example Application
Piperidine N-substituent Can significantly influence antifungal activity. Benzyl and phenylethyl groups are favorable. mdpi.com Antifungal Agents
4-Amino N-substituent Long-chain alkyl groups (>C7) enhance antifungal potency, with C12 being optimal. mdpi.com Antifungal Agents
Alkyl Linker Length Shorter linkers (3-4 carbons) are generally preferred for MAO-B inhibition. nih.gov MAO-B Inhibitors
Cyclic Amine Moiety Substitution of piperidine with other cyclic amines can alter MAO-B inhibitory activity. nih.gov MAO-B Inhibitors

A summary of the influence of substituent modifications on the biological activity of this compound derivatives.

Role of Stereochemistry in Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the pharmacological efficacy of drugs. nih.govresearchgate.net For chiral drugs, the different enantiomers can exhibit distinct biological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other. nih.govijpsjournal.com

In the context of this compound derivatives, the presence of chiral centers can lead to stereoisomers with varying biological effects. Although specific studies focusing solely on the stereochemistry of this compound derivatives are not extensively detailed in the provided context, the general principles of stereochemistry in drug action are highly relevant. nih.govmdpi.com The interaction between a drug and its biological target, such as a receptor or enzyme, is often highly stereospecific. nih.gov One enantiomer may fit perfectly into the binding site, leading to a biological response, while the other may not bind as effectively or may even interact with a different target, potentially causing off-target effects. nih.gov

For example, in the development of antimalarial agents based on 3-Br-acivicin, only the isomers with a specific stereochemistry ((5S, αS)) displayed significant antiplasmodial activity, suggesting that their uptake and/or target interaction is stereoselective. mdpi.com This underscores the importance of considering and controlling the stereochemistry of this compound derivatives during the drug design and development process to optimize their therapeutic potential and minimize undesirable effects. researchgate.netijpsjournal.com

Mechanisms of Action and Target Interactions

The mechanisms of action of this compound derivatives are diverse and depend on the specific molecular targets they are designed to interact with.

For derivatives acting as MAO-B inhibitors, the primary mechanism involves binding to the active site of the MAO-B enzyme, thereby preventing it from metabolizing dopamine. parkinson.org This leads to an increase in the concentration of dopamine in the brain, which helps to alleviate the motor symptoms of Parkinson's disease. parkinson.org Some of these inhibitors, such as those derived from 4-tert-butylphenoxyalkoxyamines, have been shown to be reversible, competitive inhibitors. nih.govmdpi.com

In the case of anti-inflammatory agents derived from salicylic acid, such as 4-tert-butylphenyl salicylate, the mechanism involves the inhibition of the NF-κB signaling pathway. nih.gov By preventing the degradation of IκB kinase (IκBα) and the subsequent translocation of NF-κB to the nucleus, these compounds downregulate the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-1β, and IL-6. nih.gov

For derivatives designed as Akt inhibitors, the mechanism involves binding to the Akt protein kinase, which is a key component of signaling pathways that regulate cell survival and proliferation. By inhibiting Akt, these compounds can induce apoptosis and cell cycle arrest in cancer cells, making them potential therapeutic agents for treating malignancies.

The interaction of this compound derivatives with their targets is often governed by specific structural features. For example, the bromophenyl and cyano groups in certain Akt inhibitors have been shown to improve binding affinity to the Akt protein. Similarly, the nature of the substituents on the piperidine ring of antifungal agents influences their interaction with the target enzyme, which is believed to be involved in ergosterol (B1671047) biosynthesis. mdpi.com

Enzyme Inhibition and Modulation

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in neurological and other disorders. The piperidine structure serves as a versatile scaffold for creating compounds that can fit into the active sites of enzymes, while the tert-butyl group can establish crucial hydrophobic interactions, enhancing potency and selectivity.

Notably, these derivatives have shown inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters. For instance, certain pyridazinobenzylpiperidine derivatives have demonstrated potent and selective inhibition of MAO-B. mdpi.com Compound S5 , a pyridazinobenzylpiperidine derivative, was identified as a particularly potent MAO-B inhibitor with an IC50 value of 0.203 μM and a high selectivity index over MAO-A. mdpi.com Kinetic studies revealed that these compounds often act as competitive and reversible inhibitors. mdpi.com

Additionally, piperidinone derivatives incorporating the tert-butyl scaffold have been evaluated for their ability to inhibit cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease research. nih.govresearchgate.net One study synthesized a series of dual inhibitors, with compound 15 showing balanced, low micromolar inhibition of both human MAO-B (hMAO-B) and human BChE (hBChE). nih.gov

Table 1: Enzyme Inhibition by this compound Derivatives
Compound ClassSpecific CompoundTarget EnzymeInhibition (IC50/Ki)Notes
PyridazinobenzylpiperidineS5MAO-BIC50 = 0.203 μMHighly selective for MAO-B over MAO-A (Selectivity Index = 19.04). mdpi.com
PyridazinobenzylpiperidineS5MAO-AIC50 = 3.857 μMDemonstrates weaker inhibition compared to MAO-B. mdpi.com
PyridazinobenzylpiperidineS16MAO-BIC50 = 0.979 μMActs as a competitive reversible inhibitor. mdpi.com
4-Phenethyl-1-propargylpiperidineCompound 15hMAO-BIC50 = 4.3 μMDesigned as a dual-target inhibitor. nih.gov
4-Phenethyl-1-propargylpiperidineCompound 15hBChEIC50 = 8.5 μMExhibits balanced inhibition of both enzymes. nih.gov

Receptor Binding and Modulation

The this compound scaffold is integral to the design of ligands that target a range of receptors, particularly those in the central nervous system. Its derivatives have been synthesized and evaluated for their binding affinities at dopamine (D2, D4), serotonin (B10506) (5-HT1A, 5-HT2A), and sigma (σ1) receptors, which are important targets for treating psychosis and neurodegenerative disorders. researchgate.netchemrxiv.orgnih.gov

Studies have shown that modifications to the piperidine core can produce compounds with high affinity and selectivity. For example, a series of 3- and 4-hydroxypiperidine (B117109) compounds were characterized as potent σ1 modulators. chemrxiv.org The trifluoromethyl indazole analog 12c emerged as the most potent σ1 modulator in its series, with a Ki value of 0.7 nM and excellent selectivity over the D4 receptor. chemrxiv.org Similarly, other piperidine-based compounds have demonstrated high affinity for the D4 receptor, with Ki values in the low nanomolar range. researchgate.netnih.gov The strategic placement of substituents on the piperidine ring and its associated aromatic moieties is crucial for achieving the desired receptor interaction profile. nih.gov

Table 2: Receptor Binding Affinities of this compound Derivatives
Compound ClassSpecific CompoundTarget ReceptorBinding Affinity (Ki)Notes
Hydroxypiperidine10bSigma-1 (σ1)3.1 nMShows high affinity for the sigma-1 receptor. researchgate.net
Hydroxypiperidine10bDopamine D43.9 nMDemonstrates high affinity for the D4 receptor as well. researchgate.net
Hydroxypiperidine12c (Trifluoromethyl indazole analog)Sigma-1 (σ1)0.7 nMThe most potent σ1 modulator identified in its study. chemrxiv.org
Hydroxypiperidine13g (2-methylphenyl analog)Sigma-1 (σ1)37 nMMaintained high selectivity over the D4 receptor. researchgate.net
Pyridinyl PiperazineSYA16263 (5)Dopamine D43.5 nMAlso shows high affinity for 5-HT1A receptors. nih.gov
Pyridinyl PiperazineSYA16263 (5)Serotonin 5-HT1A1.1 nMDemonstrates potent binding to serotonin receptors. nih.gov

Interaction with Cellular Pathways

The interaction of this compound derivatives with specific cellular signaling pathways is a direct consequence of their ability to modulate target enzymes and receptors. While direct studies on the downstream cellular effects of these specific compounds are an emerging area of research, their engagement with targets like MAO, cholinesterases, and dopamine/serotonin receptors implies an influence on critical neurological pathways. For instance, the inhibition of MAO-B by these compounds can modulate dopamine metabolism, a key pathway in neurodegenerative conditions like Parkinson's disease. mdpi.com Similarly, binding to dopamine and serotonin receptors directly impacts neurotransmission pathways central to psychiatric disorders. nih.gov Further research is needed to fully elucidate the specific downstream effects of these compounds on intracellular signaling cascades.

Computational Drug Design and Virtual Screening

Computational techniques are essential in modern drug discovery for efficiently screening and designing new molecules. The this compound scaffold is frequently utilized in these in silico studies to predict and optimize the therapeutic potential of novel compounds.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. malayajournal.org For derivatives of this compound, docking studies are crucial for understanding how they interact with the binding sites of enzymes and receptors. researchgate.netscialert.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site. nih.gov For example, docking studies of MAO-B inhibitors have shown that the stability of the ligand-protein complex can be enhanced by pi-pi stacking interactions with tyrosine residues. mdpi.com This information is invaluable for rational drug design, allowing chemists to modify the scaffold to improve binding affinity and selectivity. malayajournal.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For this compound analogs, QSAR models are developed to predict their inhibitory activity against targets like enzymes or their binding affinity to receptors. mdpi.commdpi.com These models use various molecular descriptors, such as electrostatic and hydrophobic fields, to quantify aspects of the chemical structure. researchgate.net A statistically significant QSAR model can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. nih.gov For instance, 3D-QSAR models have been successfully used to explain how different substituents on a core structure contribute to the biological activity of the compounds. researchgate.net

In Silico Prediction of Biological Activity Spectra

Beyond predicting the interaction with a single target, computational methods can forecast a compound's broader biological and pharmacokinetic profile. This includes predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govresearchgate.netresearchgate.net For new derivatives of this compound, in silico ADMET prediction is a critical step in early-stage drug discovery. jonuns.commdpi.com These predictive models help to identify candidates that are likely to have good oral bioavailability, appropriate distribution in the body, metabolic stability, and a low risk of toxicity. researchgate.net By filtering out compounds with predicted unfavorable ADMET profiles early in the process, researchers can focus their efforts on candidates with a higher probability of success in later preclinical and clinical development. nih.gov

Advanced Analytical Methodologies for the Characterization and Analysis of 4 Tert Butylpiperidine

Spectroscopic Techniques

Spectroscopic analysis provides fundamental insights into the molecular structure of 4-tert-Butylpiperidine, offering detailed information about its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing precise information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the tert-butyl group and the piperidine (B6355638) ring. The nine equivalent protons of the tert-butyl group will produce a sharp singlet, typically in the upfield region (around 0.8-1.0 ppm) due to the shielding effect of the electron-donating alkyl group. The protons on the piperidine ring will show more complex splitting patterns (multiplets) due to spin-spin coupling. The axial and equatorial protons at each position of the ring are chemically non-equivalent, leading to distinct signals. The proton at C4, adjacent to the tert-butyl group, will appear as a multiplet. The protons on carbons C2, C6, C3, and C5 will also present as complex multiplets in the region of approximately 1.0 to 3.0 ppm. The N-H proton of the secondary amine is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. Due to the molecule's symmetry, four signals are anticipated for the piperidine ring carbons (C4, C3/C5, and C2/C6) and two for the tert-butyl group (quaternary carbon and the three equivalent methyl carbons). The quaternary carbon of the tert-butyl group will appear around 32 ppm, while the methyl carbons will resonate at approximately 27 ppm. The piperidine ring carbons will have shifts in the range of 25-50 ppm. For instance, in the closely related tert-butyl piperidine-1-carboxylate, the piperidine carbons appear at approximately 24.5 ppm, 25.7 ppm, and 44.3 ppm in d6-DMSO. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
¹H NMR Data¹³C NMR Data
Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCarbon AssignmentPredicted Chemical Shift (ppm)
-C(CH₃)₃~0.9Singlet-C(CH₃)₃~27
Piperidine H3ax, H5ax~1.1-1.3Multiplet-C(CH₃)₃~32
Piperidine H4~1.3-1.5MultipletPiperidine C3, C5~28
Piperidine H3eq, H5eq~1.7-1.9MultipletPiperidine C4~45
Piperidine H2ax, H6ax~2.5-2.7MultipletPiperidine C2, C6~47
Piperidine H2eq, H6eq~3.0-3.2Multiplet
N-HVariable (Broad)Singlet

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS²)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, while tandem mass spectrometry (MS²) provides valuable information about its structure through fragmentation analysis.

In electron ionization (EI) mass spectrometry, this compound (molar mass: 141.26 g/mol ) will produce a molecular ion peak (M⁺) at an m/z of 141. The fragmentation of the molecular ion is expected to follow pathways characteristic of aliphatic amines. A common fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the loss of a propyl radical to form a stable iminium ion.

Another significant fragmentation pathway involves the loss of a methyl radical (CH₃•) from the tert-butyl group of the molecular ion, leading to a fragment ion at m/z 126. This is often a prominent peak in the mass spectrum of tert-butyl containing compounds. Further fragmentation can occur through the loss of the entire tert-butyl group as a carbocation, resulting in a piperidine radical cation at m/z 84, or through ring-opening mechanisms.

Tandem mass spectrometry (MS²) can be employed to further investigate these fragmentation pathways. By selecting a specific precursor ion (e.g., the molecular ion at m/z 141 or the [M-15]⁺ ion at m/z 126) and subjecting it to collision-induced dissociation (CID), a spectrum of product ions is generated, which helps to confirm the proposed fragmentation mechanisms and provides greater confidence in the structural assignment.

Table 2: Predicted Mass Spectral Fragmentation of this compound
m/zProposed Fragment IonProposed Neutral Loss
141[M]⁺ (Molecular Ion)-
126[M - CH₃]⁺CH₃•
84[M - C₄H₉]⁺C₄H₉•
57[C₄H₉]⁺C₅H₁₀N•

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The N-H stretching vibration of the secondary amine is expected to appear as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine ring and the tert-butyl group will result in strong absorptions in the 2850-2960 cm⁻¹ range. The N-H bending vibration may be observed around 1590-1650 cm⁻¹. The C-N stretching vibration typically appears in the fingerprint region, between 1000 and 1250 cm⁻¹. The presence of the tert-butyl group will also give rise to characteristic bending vibrations.

Table 3: Characteristic Infrared Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3500Weak to Medium
C-H StretchAlkyl (sp³)2850 - 2960Strong
N-H BendSecondary Amine1590 - 1650Medium
C-H BendAlkyl1365 - 1470Medium
C-N StretchAliphatic Amine1000 - 1250Medium

Chromatographic Separations

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification. Both gas and liquid chromatography are applicable, with the choice of method depending on the sample matrix and analytical objectives.

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. Separation is achieved based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For the analysis of this compound, a non-polar or mid-polar capillary column, such as one with a diphenyl dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5), is suitable. The use of a flame ionization detector (FID) provides excellent sensitivity for this hydrocarbon-rich amine. For unambiguous identification, coupling the GC to a mass spectrometer (GC-MS) is the preferred method, as it provides both retention time and mass spectral data. The retention time of this compound will depend on the specific column and temperature program used.

Table 4: Typical Gas Chromatography Conditions for Piperidine Derivatives
ParameterCondition
ColumnDiphenyl dimethyl polysiloxane (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium or Hydrogen
Injector Temperature250 °C
Oven ProgramInitial temperature of 50-100 °C, ramped to 250-300 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For the analysis of a basic compound like this compound, reversed-phase HPLC is a common approach.

A C18 (octadecylsilyl) column is typically used as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. To ensure good peak shape and retention for the basic amine, the pH of the mobile phase is usually controlled. Operating at a slightly acidic pH will protonate the amine, enhancing its interaction with the stationary phase and improving peak symmetry. Detection can be achieved using a variety of detectors, although since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., <220 nm) may be employed, or more universal detectors like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used. Coupling HPLC with mass spectrometry (LC-MS) offers the highest degree of selectivity and sensitivity. researchgate.netgoogle.com

Table 5: Typical High-Performance Liquid Chromatography Conditions for Aliphatic Amines
ParameterCondition
ColumnReversed-phase C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)
Mobile PhaseA: Water with 0.1% Formic Acid or Trifluoroacetic Acid B: Acetonitrile or Methanol
GradientGradient elution from low to high percentage of organic modifier
Flow Rate0.5 - 1.5 mL/min
DetectorUV (<220 nm), ELSD, CAD, or Mass Spectrometer (MS)

Chiral Chromatography for Enantiomeric Separation

The enantioselective separation of chiral compounds is critical in pharmaceutical and chemical analysis, as enantiomers can exhibit significantly different biological activities. For substituted piperidines, including derivatives of this compound, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the predominant technique for resolving racemic mixtures. eijppr.comwikipedia.org This separation is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.orgnih.gov

The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. wikipedia.org These interactions can include hydrogen bonding, π-π interactions, dipole stacking, steric hindrance, and inclusion complexation. wikipedia.orgacs.org The selection of an appropriate CSP and mobile phase is crucial for achieving successful enantioseparation. nih.gov

Commonly employed CSPs for the separation of chiral amines and related heterocyclic compounds fall into several major categories:

Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs. eijppr.com They consist of cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support. eijppr.comnih.gov Their broad applicability makes them a primary choice for screening and method development for new chiral compounds, including piperidine derivatives. uni-mainz.de

Pirkle-type CSPs: Also known as brush-type phases, these involve a small chiral molecule covalently bonded to the silica surface. eijppr.comhplc.eu They operate on a principle of π-π interactions, hydrogen bonding, and dipole moments between the CSP and the analyte. eijppr.com By using a CSP with the opposite absolute configuration, the elution order of the enantiomers can often be inverted, which is advantageous for purifying trace enantiomers. hplc.eu

Cyclodextrin-based CSPs: These utilize cyclodextrins, which are cyclic oligosaccharides, as chiral selectors. The mechanism primarily involves the inclusion of the analyte, or a portion of it (like the tert-butyl group), into the hydrophobic cavity of the cyclodextrin. wikipedia.orgresearchgate.net Chiral recognition is enhanced by interactions between functional groups on the analyte and the hydroxyl groups at the rim of the cyclodextrin. wikipedia.org

Macrocyclic Glycopeptide CSPs: Antibiotics like vancomycin (B549263) and teicoplanin are used as chiral selectors. These CSPs offer complex stereochemistry with multiple interaction sites, allowing for the separation of a wide range of molecules, particularly polar and ionic compounds.

Method development for a specific compound like this compound would typically involve screening a set of diverse CSPs under various mobile phase conditions, including normal phase, reversed-phase, and polar organic modes, to find the optimal conditions for baseline separation. nih.gov

Chiral Stationary Phase (CSP) TypePrimary Interaction Mechanism(s)Typical Mobile Phase ModesApplicability to Piperidine Derivatives
Polysaccharide-based (e.g., Cellulose, Amylose derivatives)Hydrogen bonding, π-π interactions, steric hindranceNormal Phase, Reversed-Phase, Polar OrganicHigh - Broad selectivity for a wide range of chiral compounds. nih.gov
Pirkle-type (Brush-type)π-π interactions, hydrogen bonding, dipole-dipoleNormal PhaseGood - Especially for compounds with aromatic rings and hydrogen bonding sites. eijppr.com
Cyclodextrin-basedInclusion complexation, hydrogen bondingReversed-Phase, Polar OrganicPotential - The tert-butyl group may fit into the hydrophobic cavity. wikipedia.org
Macrocyclic Glycopeptide (e.g., Vancomycin)Hydrogen bonding, ionic interactions, steric interactionsReversed-Phase, Polar IonicGood - Effective for polar and basic compounds.
Table 1: Overview of Common Chiral Stationary Phases for HPLC.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. ijpsjournal.comnih.gov They provide both separation of components and their structural identification in a single run. For the analysis of this compound and related substances, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly used hyphenated techniques. ijpsjournal.comactascientific.com

LC-MS and GC-MS for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high-resolution separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly well-suited for non-volatile or thermally labile compounds. In the context of piperidine derivatives, LC-MS is frequently used for identification and quantification in various matrices. nih.gov A typical LC-MS method for a basic compound like this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase containing a mild acid, such as formic acid, to ensure good peak shape and promote ionization. nih.gov Electrospray ionization (ESI) in positive ion mode is the standard for analyzing piperidine alkaloids, as the nitrogen atom is readily protonated to form [M+H]⁺ ions. nih.govscielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. ijpsjournal.com While this compound itself is amenable to GC analysis, derivatization may sometimes be employed to improve chromatographic behavior or enhance fragmentation patterns. The mass spectrometer detector provides detailed structural information based on the fragmentation of the molecule upon electron ionization (EI). nih.gov The resulting mass spectrum serves as a chemical fingerprint, which can be compared against spectral libraries for identification. nist.gov The fragmentation of piperidine rings often involves characteristic losses and ring cleavages that aid in structure elucidation. nih.govnih.gov

The choice between LC-MS and GC-MS depends on the volatility and thermal stability of the analytes, the complexity of the sample matrix, and the specific analytical goals. lcms.czmdpi.com

ParameterLC-MS Configuration ExampleGC-MS Configuration Example
Separation Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) nih.govCapillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) policija.si
Mobile/Carrier Phase Gradient of Water/Methanol with 0.1% Formic Acid nih.govHelium (constant flow) policija.si
Ionization Source Electrospray Ionization (ESI), Positive ModeElectron Ionization (EI), 70 eV
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Ion TrapQuadrupole or Ion Trap
Typical Application Analysis of polar, non-volatile compounds in liquid matrices.Analysis of volatile and semi-volatile compounds.
Table 2: Typical Instrumental Parameters for LC-MS and GC-MS Analysis of Piperidine Derivatives.

Advanced Hyphenated Methods for Complex Matrices

When analyzing this compound in highly complex matrices such as biological fluids, environmental samples, or natural product extracts, more advanced hyphenated techniques are required to achieve the necessary selectivity and sensitivity.

Tandem Mass Spectrometry (MS/MS) , coupled with either LC or GC, is a powerful tool for trace analysis in complex backgrounds. nih.gov In this technique, a specific parent ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in a second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces chemical noise, allowing for accurate quantification at very low levels. scielo.br

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) represents another powerful combination for unambiguous structure elucidation directly from complex mixtures. nih.govmdpi.com While MS provides information about molecular weight and fragmentation, NMR gives detailed information about the carbon-hydrogen framework of the molecule. chemicalbook.com In an LC-NMR setup, separated peaks from the HPLC column are transferred to an NMR flow cell for analysis. mdpi.com Although less sensitive than MS, LC-NMR is unparalleled for identifying unknown impurities or metabolites without the need for prior isolation. nih.gov For complex samples, techniques like LC-SPE-NMR, where peaks are first trapped on a solid-phase extraction cartridge before being eluted into the NMR with a deuterated solvent, can enhance sensitivity. nih.gov

Emerging Analytical Approaches

Solid-Phase Extraction (SPE) in Sample Preparation

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions analytes between a solid sorbent and a liquid phase. sigmaaldrich.comwebsiteonline.cn It is used to clean up samples, concentrate analytes, and perform solvent exchange. thermofisher.comlibretexts.org The versatility of SPE allows for the development of tailored methods for specific analytes and matrices. researchgate.netlcms.cz

For a basic compound like this compound, a cation-exchange SPE mechanism can be highly effective. The general procedure involves these steps:

Conditioning: The sorbent (e.g., a strong cation exchanger) is activated with a solvent like methanol, followed by water.

Loading: The sample, adjusted to a pH where the piperidine nitrogen is protonated (pH < pKa), is passed through the cartridge. The positively charged analyte is retained on the negatively charged sorbent.

Washing: The cartridge is washed with a solvent (e.g., water, methanol) to remove neutral and acidic interferences.

Elution: The analyte is eluted using a solvent that neutralizes the charge interaction, typically by adding a base (e.g., ammonium (B1175870) hydroxide (B78521) in methanol) to deprotonate the piperidine, releasing it from the sorbent. nih.gov

Alternatively, reversed-phase SPE can be used, where the non-polar tert-butyl group provides a mechanism for retention on sorbents like C18. nih.gov

SPE StepPurposeExample Solvents/Conditions for Cation-Exchange SPE
Conditioning To wet the sorbent and activate functional groups.Methanol, followed by deionized water.
Sample Loading To retain the analyte on the sorbent.Aqueous sample, pH adjusted to < pKa of piperidine (~11.2).
Washing To remove unretained matrix interferences.0.1 M HCl, followed by Methanol.
Elution To desorb and collect the purified analyte.5% Ammonium Hydroxide in Methanol.
Table 3: General Protocol for Solid-Phase Extraction of a Basic Compound.

Molecularly Imprinted Polymers (MIPs) for Selective Extraction

Molecularly Imprinted Polymers (MIPs) are highly cross-linked polymers engineered to have specific recognition sites for a single target molecule or a class of structurally related compounds. frontiersin.orgnewfoodmagazine.com Often referred to as "synthetic antibodies," MIPs offer a powerful tool for highly selective sample preparation. newfoodmagazine.com

The synthesis of a MIP for this compound would involve polymerizing functional monomers and a high ratio of cross-linking monomers in the presence of the this compound molecule, which acts as a "template." frontiersin.org After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the target analyte.

When used as an SPE sorbent (a technique known as MISPE), these polymers can selectively rebind the target analyte from a complex sample matrix with high affinity, while other structurally different compounds pass through unretained. mdpi.comresearchgate.net This high selectivity can significantly simplify sample cleanup, reduce matrix effects in MS analysis, and improve the accuracy of quantitative methods. acs.org While the development of a new MIP requires significant synthetic effort, the resulting sorbent offers unparalleled selectivity for trace analysis in challenging matrices. researchgate.net

Chemometrics in Data Analysis

Chemometrics is a chemical discipline that utilizes mathematical and statistical methods to analyze chemical data. longdom.orgnih.gov In the context of this compound analysis, chemometrics plays a crucial role in extracting meaningful information from complex analytical data, thereby enhancing quality control and process understanding. longdom.org This approach is particularly valuable when dealing with large datasets generated by modern analytical instruments, such as spectrometers and chromatographs. ijpsjournal.com

The application of chemometrics in the analysis of pharmaceutical compounds like this compound allows for multivariate data analysis, where multiple variables are considered simultaneously. nih.gov This is a significant advantage over univariate methods, which analyze only one variable at a time. nih.gov By employing chemometric techniques, it is possible to build predictive models, classify samples, and identify patterns that might not be apparent from a direct inspection of the data. scispace.com

Principal Component Analysis (PCA) for Exploratory Data Analysis

A fundamental chemometric tool used in the analysis of this compound is Principal Component Analysis (PCA). PCA is an unsupervised pattern recognition technique that reduces the dimensionality of complex datasets while retaining the most important information. longdom.org This is achieved by transforming the original variables into a new set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the majority of the variance in the data, making it easier to visualize and interpret.

In the quality control of this compound, PCA can be applied to spectroscopic data (e.g., from NIR or Raman spectroscopy) to:

Discriminate between batches: PCA can highlight variations between different production batches, helping to ensure consistency. longdom.org

Identify outliers: Samples that deviate significantly from the normal production process can be readily identified as outliers in a PCA scores plot.

Detect process drifts: Subtle changes in the manufacturing process over time can be monitored by tracking the movement of data points in the PCA scores plot.

Below is a hypothetical data table illustrating how PCA might be used to classify batches of this compound based on spectroscopic data.

Table 1: Principal Component Analysis of this compound Batches

Batch IDPrincipal Component 1 (PC1)Principal Component 2 (PC2)Classification
BP0010.980.15Conforming
BP0021.020.13Conforming
BP0030.950.18Conforming
BP0041.54-0.25Outlier
BP0051.050.16Conforming

Multivariate Calibration for Quantitative Analysis

For the quantitative determination of this compound and its potential impurities, multivariate calibration methods such as Partial Least Squares (PLS) regression are employed. ijpsjournal.com PLS is a regression technique that can handle highly collinear and noisy data, which is common in spectroscopic analysis. ijpsjournal.com It builds a linear model that relates the spectral data (X-variables) to the concentration of the analyte of interest (Y-variable).

The application of PLS in the analysis of this compound can include:

Quantification of the active pharmaceutical ingredient (API): PLS can be used to build a robust calibration model for the rapid and non-destructive quantification of this compound in final products or during intermediate production steps.

Impurity profiling: By developing PLS models for known impurities, it is possible to simultaneously quantify multiple impurities from a single spectroscopic measurement. biomedres.us This is particularly useful for monitoring process-related impurities and degradation products. biomedres.us

The following table provides an example of a PLS regression model for the quantification of a specific impurity in this compound.

Table 2: PLS Regression Model for Impurity A in this compound

ParameterValue
Number of Latent Variables3
R² (Coefficient of Determination)0.998
RMSEC (Root Mean Square Error of Calibration)0.05%
RMSEP (Root Mean Square Error of Prediction)0.07%

Chemometrics in Chromatographic Data Analysis

In addition to spectroscopic data, chemometric methods can also be applied to data from chromatographic techniques like High-Performance Liquid Chromatography (HPLC). scispace.com In the context of impurity profiling of this compound, chemometrics can assist in:

Peak purity assessment: Multivariate curve resolution (MCR) can be used to deconvolve co-eluting peaks, allowing for the identification and quantification of individual components. longdom.org

Method optimization: Chemometric approaches can be used to optimize chromatographic conditions, such as mobile phase composition and gradient elution, to achieve better separation of impurities. chromatographyonline.com

By integrating chemometrics into the data analysis workflow, a more comprehensive and reliable characterization of this compound can be achieved, leading to improved product quality and process control.

Catalytic Applications of 4 Tert Butylpiperidine and Its Derivatives

4-tert-Butylpiperidine as a Catalyst or Co-catalyst

This compound, as a secondary amine, can function as a basic organocatalyst or co-catalyst in various organic transformations. Its efficacy often stems from its role as a Brønsted base to activate substrates or as a nucleophile to form reactive intermediates.

One of the classic reactions where piperidine (B6355638) and its derivatives are employed as catalysts is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. This compound can act as the base to deprotonate the active methylene compound, generating a nucleophilic enolate that then attacks the carbonyl component. While piperidine itself is a common catalyst for this reaction, the use of substituted piperidines like this compound can influence reaction rates and yields, although detailed comparative studies are not extensively documented in readily available literature.

In a similar vein, this compound can catalyze Michael additions, another fundamental carbon-carbon bond-forming reaction. By acting as a base, it can generate a nucleophile from a Michael donor, which then adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). The steric bulk of the 4-tert-butyl group may play a role in modulating the catalytic activity and selectivity of these reactions.

The catalytic mechanism for such base-catalyzed reactions generally involves the formation of an enolate from the active methylene compound or Michael donor. The catalytic cycle is completed by proton transfer and regeneration of the amine catalyst.

Role in Asymmetric Catalysis

The development of chiral derivatives of this compound has opened avenues for its use in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. By incorporating chirality into the this compound scaffold, either at the carbon atoms of the ring or by attaching a chiral substituent to the nitrogen atom, researchers have designed catalysts that can induce enantioselectivity in a variety of reactions.

The synthesis of chiral, non-racemic piperidine derivatives is a key step in developing these asymmetric catalysts. These chiral building blocks can then be incorporated into more complex catalyst structures. For instance, chiral 2,3-cis-disubstituted piperidines have been synthesized using copper-catalyzed asymmetric cyclizative aminoboration, yielding products with high enantioselectivity. nih.gov These chiral piperidine cores can serve as platforms for the development of novel organocatalysts and ligands for asymmetric metal catalysis.

The principle behind their role in asymmetric catalysis lies in the formation of a chiral environment around the reactive center of the substrate. The chiral catalyst interacts with the substrate(s) to form diastereomeric transition states, one of which is energetically favored, leading to the preferential formation of one enantiomer of the product. The conformational rigidity imposed by the 4-tert-butyl group can enhance the transfer of stereochemical information from the catalyst to the substrate.

Specific Reaction Types and Mechanisms

Organocatalysis involving this compound Derivatives

In organocatalysis, derivatives of this compound can act as chiral Brønsted bases or as precursors to chiral nucleophilic catalysts. The mechanism of catalysis often involves the formation of key intermediates such as enamines or iminium ions.

For example, chiral secondary amines derived from this compound can react with carbonyl compounds to form chiral enamines. These enamines can then react with electrophiles in a stereocontrolled manner. The bulky 4-tert-butyl group helps to control the conformation of the enamine intermediate, thereby influencing the facial selectivity of the subsequent attack by the electrophile.

Alternatively, in iminium ion catalysis, a chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activation lowers the LUMO of the α,β-unsaturated system, making it more susceptible to nucleophilic attack. The stereochemistry of the final product is dictated by the chiral environment created by the catalyst, which directs the nucleophile to one of the two enantiotopic faces of the substrate. While proline and its derivatives are the most well-known catalysts in this area, the principles can be extended to chiral piperidine-based catalysts.

Metal-catalyzed Reactions with this compound Ligands

In metal-catalyzed reactions, this compound and its derivatives can serve as ligands that coordinate to a metal center, thereby modifying its catalytic properties. The electronic and steric properties of the ligand play a crucial role in determining the activity, selectivity, and stability of the metal catalyst.

While simple this compound is not a commonly employed ligand in major cross-coupling reactions, its structural motifs are found in more complex and effective ligands. A prominent example is 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), a derivative of 4-tert-butylpyridine (B128874). This ligand is widely used in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. asianpubs.orgresearchgate.netorganic-chemistry.orglibretexts.orgbeilstein-journals.orgmdpi.com The tert-butyl groups in dtbpy enhance the solubility of the metal complex and influence its electronic properties, which can lead to higher catalytic activity and stability. For instance, a (dtbpy)PdCl₂ complex has shown high efficiency for the Suzuki coupling reaction of aryl iodides and bromides with phenylboronic acid. asianpubs.orgresearchgate.net

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The ligand, in this case, a derivative conceptually related to this compound's pyridine (B92270) analogue, stabilizes the palladium center throughout this cycle and influences the rates of the individual steps.

Below is a table summarizing the application of a 4,4′-di-tert-butyl-2,2′-bipyridine palladium complex in the Suzuki-Miyaura cross-coupling reaction.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid using (tBubpy)PdCl₂

EntryAryl HalideProductYield (%)
1IodobenzeneBiphenyl95
21-Iodo-4-methylbenzene4-Methylbiphenyl92
31-Iodo-4-methoxybenzene4-Methoxybiphenyl90
4BromobenzeneBiphenyl85
51-Bromo-4-methylbenzene4-Methylbiphenyl82

Data compiled from representative results in the literature. Conditions may vary.

Influence of Stereochemistry on Catalytic Performance

The stereochemistry of this compound derivatives has a profound impact on their performance as catalysts, particularly in asymmetric catalysis. The rigid chair conformation imposed by the tert-butyl group leads to well-defined spatial arrangements of other substituents on the piperidine ring.

A study on the conformational analysis of N-trifluoroacetyl-2-methoxy-4-tert-butylpiperidine revealed that the trans isomers adopt chair conformations. researchgate.net In contrast, the cis isomer with the 4-tert-butyl group exists in a flexible twist conformation. researchgate.net Such conformational differences between diastereomers can significantly affect the geometry of the catalyst's active site and, consequently, the stereochemical outcome of the reaction.

When a chiral center is introduced into a this compound derivative, the relative orientation of the substituents (cis or trans) can influence the catalyst's ability to discriminate between the two enantiotopic faces of a prochiral substrate or two enantiomeric substrates in a kinetic resolution. The fixed orientation of the substituents in the rigid chair conformation of a trans isomer, for example, can create a more defined and effective chiral pocket compared to a more flexible cis isomer. This can lead to higher enantioselectivity in the catalyzed reaction.

The development of stereodivergent catalytic systems, where different stereoisomers of a product can be obtained by simply changing the chirality of the ligand, highlights the critical role of stereochemistry. nih.gov By synthesizing and employing different diastereomers of a chiral catalyst based on the this compound scaffold, it could be possible to selectively access different stereoisomers of a product. However, specific studies directly comparing the catalytic performance of cis and trans isomers of a this compound-based catalyst are not widely reported.

Future Research Directions and Translational Perspectives

Development of Novel 4-tert-Butylpiperidine-Based Therapeutic Agents

The piperidine (B6355638) ring is a common feature in a wide array of pharmaceuticals, and the this compound moiety, in particular, offers a valuable scaffold for the development of new therapeutic agents. Future research in this area is poised to build upon existing successes and explore new frontiers in drug discovery.

The this compound framework has been integral to the development of potent and selective inhibitors for various biological targets. For instance, derivatives of this compound have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a range of inflammatory diseases. The rigid conformation imparted by the tert-butyl group can aid in optimizing ligand-receptor interactions, leading to enhanced potency and selectivity.

Future efforts will likely focus on expanding the therapeutic applications of this compound derivatives. This includes the design of novel antagonists for G-protein coupled receptors (GPCRs), ion channels, and enzymes where a well-defined hydrophobic substituent is beneficial for binding. The metabolic stability often associated with the tert-butyl group is another attractive feature for drug design, potentially leading to compounds with improved pharmacokinetic profiles. digitellinc.com

The continued exploration of structure-activity relationships (SAR) will be crucial. By systematically modifying the this compound core and evaluating the effects on biological activity, researchers can develop a deeper understanding of the pharmacophoric requirements for different targets. This knowledge will be instrumental in the rational design of next-generation therapeutics with improved efficacy and reduced off-target effects.

Exploration of New Catalytic Applications

The unique steric properties of this compound and its derivatives make them promising candidates for applications in catalysis, particularly in reactions where steric hindrance can influence selectivity. The bulky tert-butyl group can create a well-defined chiral environment around a catalytic center, making it a valuable component in the design of new organocatalysts and ligands for asymmetric synthesis.

Future research is expected to focus on the development of chiral this compound-based catalysts for a variety of enantioselective transformations. These could include aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, where the catalyst's stereochemical control is paramount. The rigid conformation of the piperidine ring can help to create a predictable and effective chiral pocket, leading to high levels of enantioselectivity.

Furthermore, the sterically demanding nature of the this compound scaffold could be exploited in transition metal catalysis. Ligands incorporating this moiety could be used to modulate the reactivity and selectivity of metal catalysts in cross-coupling reactions, hydrogenations, and other important transformations. The steric bulk can influence the coordination geometry of the metal center and control the approach of substrates, thereby directing the outcome of the reaction.

The development of novel catalytic systems based on this compound will require a combination of rational design and high-throughput screening. By exploring a diverse range of derivatives and catalytic reactions, researchers can uncover new and unexpected applications for this versatile scaffold.

Advanced Computational Modeling and Machine Learning in this compound Research

Computational modeling and machine learning are becoming indispensable tools in chemical research, and their application to the study of this compound is expected to yield significant insights. These in silico approaches can accelerate the discovery and optimization of new derivatives for both therapeutic and catalytic applications.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activity or catalytic performance. rsc.orglibretexts.org By analyzing these models, researchers can identify key molecular descriptors that govern the desired properties and use this information to design new compounds with enhanced performance.

Molecular dynamics (MD) simulations can provide a detailed understanding of the conformational dynamics of this compound and its derivatives in different environments. researchgate.net This is particularly important for understanding how these molecules interact with biological targets or participate in catalytic cycles. MD simulations can reveal the preferred conformations, binding modes, and transition states, which can guide the design of more effective molecules.

Machine learning algorithms can be trained on large datasets of chemical structures and experimental data to predict the properties of new this compound derivatives. acs.orgresearchgate.netresearchgate.netnih.gov These models can be used for virtual screening of large compound libraries to identify promising candidates for further experimental investigation. researchgate.net Machine learning can also be used to predict reaction outcomes and optimize synthetic routes for the preparation of these compounds. digitellinc.com

The integration of these computational approaches will enable a more efficient and data-driven approach to research on this compound, ultimately accelerating the pace of discovery and innovation in this field.

Integration of Synthetic Biology and Chemical Synthesis for Derivative Production

The synergy between synthetic biology and traditional chemical synthesis offers exciting new avenues for the production of complex and diverse this compound derivatives. By combining the selectivity of biocatalysts with the versatility of chemical methods, researchers can develop more efficient and sustainable synthetic strategies.

Chemoenzymatic approaches can be employed to introduce chirality and functional groups into the this compound scaffold with high selectivity. nih.govchemrxiv.org For example, enzymes such as lipases, proteases, and oxidoreductases can be used to perform stereoselective transformations on synthetic intermediates, providing access to enantiomerically pure building blocks. These chiral intermediates can then be further elaborated using conventional chemical methods to generate a wide range of target molecules.

Metabolic engineering of microorganisms could potentially be used to produce piperidine alkaloids and their derivatives. researchgate.netnih.gov While the de novo biosynthesis of this compound itself may be challenging, engineered enzymatic cascades could be developed to modify synthetically prepared precursors. This could involve the use of whole-cell biocatalysts or purified enzymes to perform specific transformations, such as hydroxylations, glycosylations, or acylations.

The integration of flow chemistry with biocatalysis is another promising area of research. Immobilized enzymes can be incorporated into continuous flow reactors, allowing for the efficient and scalable production of this compound derivatives. This approach offers several advantages over traditional batch processing, including improved reaction control, higher yields, and easier product purification.

By harnessing the power of both biology and chemistry, researchers can unlock new possibilities for the synthesis of novel this compound derivatives with tailored properties for a variety of applications.

Expanding the Understanding of Conformational Dynamics and Reactivity

A deep understanding of the conformational dynamics and reactivity of the this compound ring is fundamental to the rational design of new molecules with desired properties. The bulky tert-butyl group is known to have a profound influence on the conformational equilibrium of the piperidine ring, typically forcing it into a chair conformation with the tert-butyl group in an equatorial position to minimize steric strain. libretexts.orglibretexts.org

Future research will likely employ a combination of advanced spectroscopic techniques and computational methods to further elucidate the subtle conformational preferences of this compound and its derivatives. Low-temperature NMR spectroscopy can be used to directly observe and quantify the populations of different conformers in solution. nih.govresearchgate.net X-ray crystallography can provide precise information about the solid-state conformation of these molecules.

Theoretical calculations, such as density functional theory (DFT), can be used to model the potential energy surface of the piperidine ring and predict the relative energies of different conformations and transition states. researchgate.net These calculations can also provide insights into the electronic structure and reactivity of the molecule, helping to explain its chemical behavior.

Q & A

Q. What are the recommended synthetic routes for 4-tert-Butylpiperidine, and how are intermediates characterized?

  • Methodological Answer : this compound can be synthesized via tert-butoxycarbonyl (Boc)-protected intermediates. A common approach involves alkylation of piperidine derivatives with tert-butyl groups, followed by deprotection under acidic conditions (e.g., HCl in dioxane). For example, tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate (CAS 879883-54-2) is synthesized using Boc-protected piperidone intermediates, with purification via column chromatography . Characterization relies on NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry (e.g., m/z 282.42 for intermediates) .

Q. How should researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Structural validation requires a combination of analytical techniques:
  • ¹H NMR : Confirm tert-butyl group signals (δ ~1.2 ppm, singlet) and piperidine ring protons (δ ~2.5–3.5 ppm).
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>98% preferred).
  • Mass Spectrometry : Compare observed molecular ion ([M+H]⁺) with theoretical values (e.g., C₁₀H₂₁N: 155.17 g/mol).
  • Melting Point : Cross-check with literature values (e.g., 59–63°C for Boc-piperidone intermediates) .
    Discrepancies in spectral data should prompt re-analysis using alternative solvents or deuterated reagents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).
  • Waste Disposal : Segregate chemical waste (e.g., acidic deprotection mixtures) and contract licensed agencies for disposal .
  • Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for water-reactive byproducts .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR, IR) be resolved for this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects, impurities, or tautomerism. Strategies include:
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring inversion) causing signal broadening.
  • Computational Validation : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes .
  • Independent Synthesis : Replicate the compound via an alternative route to confirm structural assignments .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound analogs?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce byproducts.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for SN2 reactions to enhance nucleophilicity.
  • Protecting Group Tuning : Replace Boc with Fmoc groups if acidic deprotection degrades the tert-butyl moiety .
  • DoE (Design of Experiments) : Systematically vary temperature, stoichiometry, and reaction time to identify optimal conditions .

Q. How does the steric bulk of the tert-butyl group influence this compound’s reactivity in catalytic systems?

  • Methodological Answer : The tert-butyl group’s steric hindrance:
  • Reduces Nucleophilicity : Shields the piperidine nitrogen, slowing alkylation or acylation reactions.
  • Enhances Thermal Stability : Stabilizes transition states in ring-opening reactions due to steric crowding.
  • Impacts Supramolecular Interactions : Alters host-guest binding in catalysis (e.g., lower enantioselectivity in chiral frameworks) .
    Experimental validation requires kinetic studies (e.g., rate comparisons with non-substituted piperidines) and X-ray crystallography to analyze steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.